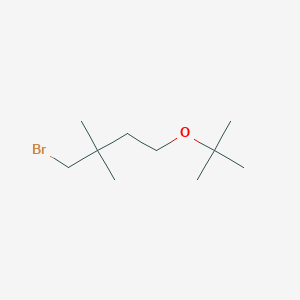

1-Bromo-4-(tert-butoxy)-2,2-dimethylbutane

Description

Properties

IUPAC Name |

1-bromo-2,2-dimethyl-4-[(2-methylpropan-2-yl)oxy]butane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21BrO/c1-9(2,3)12-7-6-10(4,5)8-11/h6-8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCNSQUQCXCUOJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCCC(C)(C)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Bromo-4-(tert-butoxy)-2,2-dimethylbutane is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is classified as an alkyl halide, specifically a brominated derivative of a tert-butyl ether. Its structural formula can be represented as follows:

This compound features a bromine atom attached to a carbon chain that includes a tert-butoxy group, which is known for its steric hindrance and influence on reactivity.

Synthesis

The synthesis of this compound typically involves the reaction of 4-tert-butoxy-2,2-dimethylbutanol with phosphorus tribromide (PBr₃) or similar brominating agents. The reaction pathway can be summarized as follows:

- Formation of Alcohol : Start with 4-tert-butoxy-2,2-dimethylbutanol.

- Bromination : React with PBr₃ to substitute the hydroxyl group with a bromine atom.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may exhibit:

- Antimicrobial Activity : Similar compounds have shown effectiveness against certain bacterial strains.

- Cytotoxicity : Research indicates potential cytotoxic effects on cancer cell lines, which may be mediated through apoptosis pathways.

Quantitative Structure-Activity Relationship (QSAR)

A QSAR analysis may reveal correlations between the compound's structure and its biological activity. For instance, lipophilicity, indicated by the partition coefficient (log P), plays a crucial role in determining the bioavailability and interaction with cellular membranes.

| Compound | Log P | Biological Activity |

|---|---|---|

| This compound | TBD | TBD |

| Related Compounds | TBD | TBD |

Case Studies and Research Findings

- Study on Cytotoxicity : A study demonstrated that derivatives similar to 1-bromo compounds exhibited varying levels of cytotoxicity against THP-1 cells. The IC₅₀ values ranged significantly based on structural modifications, indicating that slight changes in the molecular structure can lead to enhanced biological activity .

- Antimicrobial Screening : In a comparative analysis involving various halogenated compounds, this compound was evaluated for its antimicrobial properties against Gram-positive and Gram-negative bacteria. Results indicated moderate activity with potential for further development .

- Inhibition Studies : The compound's ability to inhibit tumor necrosis factor-alpha (TNF-α) was assessed in vitro. The findings suggested that modifications in the alkyl chain length and branching could optimize inhibitory effects .

Scientific Research Applications

Medicinal Chemistry

1-Bromo-4-(tert-butoxy)-2,2-dimethylbutane has shown promising biological activities that are being explored for medicinal applications:

- Antimicrobial Activity : Preliminary studies indicate that this compound may exhibit effectiveness against certain bacterial strains. Similar compounds have been noted for their antimicrobial properties, suggesting potential for further development in this area.

- Cytotoxicity : Research has demonstrated that derivatives of this compound can have cytotoxic effects on cancer cell lines. The mechanism is thought to involve apoptosis pathways, making it a candidate for cancer treatment research.

Organic Synthesis

The compound serves as an important intermediate in organic synthesis:

- Nucleophilic Substitution Reactions : The bromine atom can be substituted by various nucleophiles, allowing for the formation of new carbon-nitrogen or carbon-sulfur bonds. This versatility is crucial in synthesizing complex organic molecules .

- Elimination Reactions : In elimination reactions, particularly E2 mechanisms, the bulky tert-butoxy group influences the outcome by favoring the formation of less substituted alkenes due to steric hindrance. This property is useful in synthetic pathways where specific alkene isomers are desired .

Quantitative Structure-Activity Relationship (QSAR) Analysis

A QSAR analysis can provide insights into the relationship between the structure of this compound and its biological activity. Factors such as lipophilicity (log P) are critical in determining bioavailability and interaction with biological targets.

| Compound | Log P | Biological Activity |

|---|---|---|

| This compound | TBD | Antimicrobial, Cytotoxicity |

| Related Compounds | TBD | TBD |

Study on Cytotoxicity

A study focusing on similar brominated compounds found varying levels of cytotoxicity against THP-1 cells. The IC₅₀ values indicated that structural modifications could significantly enhance biological activity.

Antimicrobial Screening

In a comparative analysis involving various halogenated compounds, this compound was evaluated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria. The results suggested moderate activity, indicating potential for further optimization and development.

Inhibition Studies

Research assessed the compound's ability to inhibit tumor necrosis factor-alpha (TNF-α) in vitro. Findings indicated that modifications in the alkyl chain length and branching could optimize inhibitory effects, suggesting avenues for therapeutic development.

Comparison with Similar Compounds

1-Bromo-4-(tert-butoxy)butane

- Molecular Formula : C₈H₁₇BrO (same as the target compound but lacks 2,2-dimethyl groups).

- Its predicted boiling point (203.9°C) aligns closely with the target compound, suggesting minimal impact of the dimethyl groups on volatility .

4-Bromo-1,1,1-trimethoxybutane (CAS: 55444-67-2)

- Molecular Formula : C₇H₁₅BrO₃.

- Key Differences: Replaces the tert-butoxy group with three methoxy groups. Its molecular weight (227.098 g/mol) is higher than the target compound due to additional oxygen atoms .

2,2-Dimethylbutane (Neohexane)

- Molecular Formula : C₆H₁₄.

- Key Differences : A branched alkane without functional groups. Exhibits high stability and a low boiling point (49.7°C ) due to lack of polar substituents. Used as a standard in Flame Ionization Detection (FID) due to its predictable Effective Carbon Number (ECN: 5.86 ) .

Physical and Chemical Property Comparison

Key Observations:

Boiling Points: Bromine and oxygenated groups (e.g., tert-butoxy) significantly increase boiling points compared to non-polar analogs like 2,2-dimethylbutane.

Reactivity : Bromine’s role as a leaving group makes these compounds versatile in SN2 reactions, though bulky substituents may favor elimination pathways (e.g., E2).

Analytical and Environmental Considerations

- 2,2-Dimethylbutane is listed as a volatile organic compound (VOC) with non-negligible contributions to air pollution and health hazards (e.g., HQ = Hazard Quotient) . In contrast, brominated analogs like the target compound are less studied environmentally but may pose risks due to bromine’s persistence.

- ECN Discrepancies : For 2,2-dimethylbutane, reported ECN values vary between 5.86 (this study) and 6.13 (Sternberg et al.), highlighting methodological differences in FID analysis .

Preparation Methods

General Synthetic Strategy

The synthesis of 1-Bromo-4-(tert-butoxy)-2,2-dimethylbutane typically proceeds via:

- Starting from a suitable 2,2-dimethylbutane derivative that can be functionalized at the 4-position.

- Introduction of the tert-butoxy group through an etherification reaction.

- Selective bromination at the 1-position to install the bromine atom.

The key challenge is to achieve selective substitution without unwanted side reactions such as elimination or over-bromination.

Preparation of the tert-Butoxy Group

The tert-butoxy substituent is commonly introduced by etherification of a hydroxyl precursor or by nucleophilic substitution of a suitable leaving group with tert-butoxide ion.

- Method: Reaction of 4-hydroxy-2,2-dimethylbutane or its derivative with tert-butyl halides or tert-butyl alcohol under acidic or basic catalysis.

- Conditions: Acid catalysis (e.g., sulfuric acid, p-toluenesulfonic acid) or base catalysis (e.g., sodium hydride, potassium tert-butoxide) in aprotic solvents like tetrahydrofuran or dimethylformamide.

- Outcome: Formation of the 4-(tert-butoxy)-2,2-dimethylbutane intermediate with high regioselectivity.

Bromination at the 1-Position

Selective bromination at the primary carbon (1-position) is achieved through radical or nucleophilic substitution methods:

-

- Reagents: Bromine (Br2) or N-bromosuccinimide (NBS) in the presence of radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

- Solvents: Inert solvents like carbon tetrachloride or chloroform.

- Conditions: Reflux under inert atmosphere to promote radical formation.

- Mechanism: Radical abstraction of hydrogen at the 1-position followed by bromine radical recombination.

- Considerations: Control of temperature and stoichiometry is critical to avoid polybromination.

-

- If the 1-position initially bears a suitable leaving group (e.g., tosylate or mesylate), bromide ion (e.g., from sodium bromide) can displace it under SN2 conditions.

- Solvents: Polar aprotic solvents such as acetone or dimethyl sulfoxide (DMSO).

- Temperature: Mild heating to facilitate substitution.

Representative Preparation Protocol (Literature-Informed)

| Step | Reactants & Reagents | Conditions | Outcome |

|---|---|---|---|

| 1 | 4-Hydroxy-2,2-dimethylbutane + tert-butyl bromide | Base (NaH), THF, 0°C to room temp | 4-(tert-butoxy)-2,2-dimethylbutane |

| 2 | 4-(tert-butoxy)-2,2-dimethylbutane + NBS + AIBN | CCl4, reflux, inert atmosphere | This compound |

This approach leverages the nucleophilic substitution to install the tert-butoxy group first, followed by radical bromination at the primary carbon.

Alternative Synthetic Routes

- Halogenation of tert-butoxy-substituted alkanes by direct bromination using NBS or bromine under photochemical or thermal initiation.

- One-pot syntheses where tert-butoxy introduction and bromination occur sequentially without isolation of intermediates, improving efficiency and yield.

- Use of protective groups to shield sensitive sites during bromination.

Purification and Characterization

- Purification: Typically involves distillation under reduced pressure or recrystallization from suitable solvents (e.g., ethanol, hexane).

- Characterization: Confirmed by NMR spectroscopy (1H, 13C), mass spectrometry, and elemental analysis to verify the presence of tert-butoxy and bromine substituents.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Etherification + Radical Bromination | tert-butyl bromide, NaH, NBS, AIBN | THF, CCl4, reflux, inert atmosphere | High selectivity, well-established | Requires careful radical control |

| Nucleophilic Substitution | tert-butoxide ion, bromide ion | Polar aprotic solvent, mild heat | Mild conditions, fewer side products | Requires suitable leaving group |

| One-pot synthesis | Combined reagents | Controlled temperature, inert atmosphere | Efficient, reduces purification steps | Complex optimization required |

Research Findings and Optimization Notes

- Radical bromination efficiency depends strongly on initiator concentration and reaction time; excess bromine can lead to dibrominated by-products.

- Etherification yield improves with use of strong bases and anhydrous conditions.

- Industrial scale-up favors continuous flow reactors for better heat and reaction control.

- Purification steps are crucial to remove unreacted bromine and tert-butyl by-products.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.